2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiophene ring, amide, and sulfamoyl groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications
Synthetic Methodologies and Heterocyclic Chemistry Research on thiophene derivatives has led to the development of innovative synthetic methodologies for creating heterocyclic compounds, which are pivotal in the design of molecules with potential therapeutic applications. For instance, the study by Mohareb et al. (2004) demonstrated the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives starting from thiophenylhydrazonoacetates, showcasing the versatility of thiophene scaffolds in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, the synthesis and characterization of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide provided insights into the structural properties of thiophene derivatives, contributing to the development of new compounds with enhanced pharmacological profiles (Vasu et al., 2004).
Biological Activities and Pharmacological Potential Thiophene derivatives have been extensively studied for their diverse biological activities. For example, Amr et al. (2010) synthesized novel thiophene derivatives and evaluated their antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting the potential of thiophene compounds in treating various disorders (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010). Additionally, the antimicrobial properties of thiophene derivatives have been a subject of interest, as demonstrated by Babu, Pitchumani, and Ramesh (2013), who synthesized and evaluated the antimicrobial efficacy of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives (Babu, Pitchumani, & Ramesh, 2013).
Advanced Drug Design and Discovery The exploration of thiophene derivatives in drug design has led to the identification of novel compounds with significant pharmacological activities. Research by Nikolakopoulos et al. (2006) on 2-aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers underscores the importance of thiophene derivatives in the discovery of new therapeutic agents, offering insights into the mechanisms of action and potential clinical applications (Nikolakopoulos, Figler, Linden, & Scammells, 2006).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological targets in the body to exert its effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-[cyclopentyl(methyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-25(15-6-2-3-7-15)31(28,29)16-12-10-14(11-13-16)21(27)24-22-19(20(23)26)17-8-4-5-9-18(17)30-22/h10-13,15H,2-9H2,1H3,(H2,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZCUADXSUIFDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.